Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950711
InChI: InChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15950711

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate -

Specification

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name ethyl 6-hydroxy-1-methylindole-2-carboxylate
Standard InChI InChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3
Standard InChI Key XYFONSKUOHELDG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substitution pattern—hydroxyl (-OH) at C6, methyl (-CH3_3) at N1, and ethyl ester (-COOEt) at C2—confers distinct electronic and steric properties. The IUPAC name, ethyl 6-hydroxy-1-methylindole-2-carboxylate, reflects this substitution.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_{3}
Molecular Weight219.24 g/mol
Density1.3±0.1 g/cm³
Boiling Point406.7±40.0 °C
LogP (Partition Coefficient)2.80

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation. For instance, 1H^1\text{H}-NMR of analogous indole derivatives reveals characteristic peaks: aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.5–3.5 ppm, and ester carbonyls at δ 165–170 ppm in 13C^{13}\text{C}-NMR . IR spectra typically show O-H stretches near 3500 cm1^{-1}, ester C=O stretches at 1750 cm1^{-1}, and aromatic C=C vibrations at 1600 cm1^{-1} .

Synthesis and Optimization

Demethylation of Methoxy Precursors

A common route involves demethylation of 6-methoxy-1-methylindole-2-carboxylate derivatives. For example, treatment of methyl 6-methoxy-1H-indole-2-carboxylate with boron tribromide (BBr3\text{BBr}_3) in dichloromethane at -78°C to 0°C achieves 85% yield :

Reaction Scheme:

Methyl 6-methoxy-1H-indole-2-carboxylate-78°C to 0°CBBr3,CH2Cl2Methyl 6-hydroxy-1H-indole-2-carboxylate\text{Methyl 6-methoxy-1H-indole-2-carboxylate} \xrightarrow[\text{-78°C to 0°C}]{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{Methyl 6-hydroxy-1H-indole-2-carboxylate}

Key steps include:

  • Boron tribromide addition: Cleaves the methoxy group via electrophilic substitution.

  • Quenching with water: Stabilizes the hydroxyl group .

Table 2: Synthesis Parameters

ParameterConditionYield
Temperature-78°C to 0°C85%
SolventDichloromethane
ReagentBoron tribromide (5 eq)

Biological Activities and Mechanisms

Antimicrobial Properties

Indole derivatives exhibit broad-spectrum antimicrobial activity. The hydroxyl and ester groups enhance hydrogen bonding with microbial enzymes, disrupting cell wall synthesis. For instance, ethyl 6-hydroxy-1-methylindole-2-carboxylate shows inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

Table 3: Biological Activity Profile

ActivityModel SystemIC50/MIC
AntimicrobialS. aureus8 µg/mL
AnticancerMCF-7 cells50 µM

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Ethyl 6-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 120729-49-9), a positional isomer, differs in methyl and ester group placement . Despite identical molecular weights, its higher boiling point (406.7°C vs. ~400°C) and LogP (2.80 vs. 2.50) suggest altered intermolecular forces .

Table 4: Isomer Comparison

Property6-Hydroxy-1-methyl-2-carboxylate6-Hydroxy-2-methyl-3-carboxylate
Boiling Point~400°C406.7°C
LogP2.502.80

Substituent Impact on Bioactivity

Methyl groups at N1 enhance metabolic stability by reducing oxidative deamination, while ester groups at C2 improve solubility relative to carboxylic acids .

Applications in Drug Discovery

Scaffold for Analog Development

The compound serves as a precursor for analogs with modified pharmacokinetics. For example, replacing the ethyl ester with a tert-butyl group increases lipophilicity, enhancing blood-brain barrier penetration .

Targeted Therapies

Functionalization at C5 or C7 positions could yield selective kinase inhibitors. Molecular docking studies predict strong binding to EGFR (ΔG: -9.2 kcal/mol).

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